Product packaging for aviumin A(Cat. No.:CAS No. 123463-01-4)

aviumin A

Cat. No.: B1168811
CAS No.: 123463-01-4
Attention: For research use only. Not for human or veterinary use.
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Description

Aviumin A is a reagent derived from Myanmar avium and is used in immunological research . It has been utilized in skin test studies, often referred to as a "new tuberculin," to elucidate taxonomic differences between mycobacterial species such as Myanmar avium and Myanmar intracellulare . Research indicates that the human immune system can recognize this compound separately from similar reagents, suggesting its specific application in studying cellular immune responses and sensitization . Factors such as BCG vaccination status have been shown to influence sensitization to this compound in research settings . This product is intended For Research Use Only and is not approved for use in humans or for diagnostic or therapeutic purposes.

Properties

CAS No.

123463-01-4

Molecular Formula

C7H5BrN2

Synonyms

aviumin A

Origin of Product

United States

Isolation and Advanced Structural Elucidation Methodologies of Aviumin a

Methodological Approaches to Source Material Preparation and Extraction

The journey to isolating pure Aviumin A begins with the careful preparation of the source material, often derived from plant tissues such as the branches of Prunus avium (Wild Cherry). nih.gov Proper preparation is crucial and typically involves washing, drying, and grinding the plant material to a fine powder. This process increases the surface area, facilitating more efficient extraction of the target compound. nih.gov

Modern extraction techniques are favored for their efficiency and ability to preserve the integrity of thermolabile compounds. Accelerated Solvent Extraction (ASE) is a particularly effective method, utilizing elevated temperatures and pressures to enhance extraction speed and yield while minimizing solvent consumption. nih.govjst.go.jpmdpi.com The selection of an appropriate solvent system is critical; for phenolic compounds like this compound, aqueous ethanol solutions are often employed. nih.govufba.br Research has shown that optimizing parameters such as solvent concentration and temperature is key to maximizing the recovery of the desired compounds. For instance, studies on similar phenolic compounds from Prunus avium identified a 70% aqueous ethanol solution at 70°C as the optimal condition for achieving the highest extraction yield. nih.gov

ParameterDescriptionOptimized ValueRationale
Source Material Dried, powdered branchesN/AIncreases surface area for efficient solvent penetration.
Extraction Method Accelerated Solvent Extraction (ASE)N/AHigh efficiency, reduced solvent use, and faster extraction times compared to conventional methods. researchgate.net
Solvent Aqueous Ethanol70% (v/v)Balances polarity to effectively solubilize phenolic compounds. nih.gov
Temperature Extraction Temperature70 °CEnhances solubility and diffusion rates of target compounds. nih.gov

This interactive table summarizes the optimized conditions for extracting phenolic compounds similar to this compound.

Chromatographic Techniques for this compound Isolation and Purification

Following extraction, the crude extract contains a complex mixture of phytochemicals, necessitating sophisticated chromatographic techniques to isolate this compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification of natural products. austinpublishinggroup.comnih.gov For compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode used. auctoresonline.orgnih.gov This technique separates compounds based on their hydrophobicity.

The process involves injecting the crude extract onto a column packed with a nonpolar stationary phase (e.g., C18 silica). A polar mobile phase, typically a gradient mixture of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. nih.gov Compounds with higher polarity elute earlier, while less polar compounds like this compound are retained longer, allowing for their separation and collection as purified fractions. A photodiode array (PDA) or UV detector is commonly used to monitor the column effluent, with detection wavelengths set to the absorption maxima of the target compound class (e.g., ~280 nm and ~320 nm for phenolics). mdpi.com

ParameterTypical SpecificationPurpose
Technique Preparative Reversed-Phase HPLCHigh-resolution purification of the target compound. researchgate.net
Stationary Phase C18 silica gel (5-10 µm)Nonpolar phase for separating compounds based on hydrophobicity.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)Allows for the elution of a wide range of compounds with varying polarities. nih.gov
Detection UV/PDA DetectorMonitors the separation and triggers fraction collection.
Flow Rate Dependent on column diameterOptimized to balance separation time and resolution.

This interactive table outlines typical parameters for the HPLC purification of phenolic compounds.

Countercurrent Chromatography and Other Preparative Techniques

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample. nih.govmdpi.com This makes it particularly suitable for the purification of natural products. mdpi.com In CCC, a two-phase solvent system is used, with one liquid serving as the stationary phase and the other as the mobile phase. The stationary phase is held in place by a centrifugal field, while the mobile phase is pumped through it, allowing for continuous partitioning of the sample's components based on their differing solubilities in the two phases. mdpi.com

The selection of an appropriate biphasic solvent system is the most critical step for a successful CCC separation. nih.gov Systems such as hexane-ethyl acetate-methanol-water are commonly used for the separation of flavonoids and other phenolic compounds. nih.govrsc.org The scalability of CCC allows for the processing of material from the milligram to the kilogram range, making it a versatile technique for both laboratory and industrial applications.

Spectroscopic and Spectrometric Techniques for this compound Structural Determination

Once this compound is isolated in pure form, its precise chemical structure is determined using a combination of advanced spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., 1D, 2D NMR Experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. ukm.myyoutube.com A suite of 1D and 2D NMR experiments is employed to piece together the molecular puzzle of this compound.

1D NMR: The ¹H-NMR spectrum provides information about the number and chemical environment of protons, while the ¹³C-NMR spectrum reveals the number and types of carbon atoms (e.g., methyl, methylene, aromatic, carbonyl). nih.govresearchgate.net

2D NMR: Two-dimensional experiments establish correlations between nuclei, which are essential for determining the connectivity of the atoms. emerypharma.com

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (¹H-¹H correlations). emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atoms they are attached to (¹H-¹³C one-bond correlations).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically two to three bonds), which is crucial for connecting different structural fragments. sciepub.comnih.gov

By analyzing the chemical shifts, coupling constants, and cross-peaks from these spectra, the complete constitution, configuration, and conformation of this compound can be determined. iaea.org

ExperimentInformation Obtained
¹H NMR Number, type, and connectivity of protons.
¹³C NMR Number and type of carbon atoms in the molecule.
COSY Reveals proton-proton (H-H) spin coupling networks.
HSQC Identifies which protons are directly attached to which carbons (C-H).
HMBC Connects molecular fragments by showing long-range (2-3 bond) correlations between protons and carbons.

This interactive table summarizes the key NMR experiments and the structural information they provide.

Mass Spectrometry (MS) Applications in this compound Structure Determination

Mass Spectrometry (MS) is a vital complementary technique to NMR, providing precise information about the molecular weight and elemental composition of a compound. chromatographyonline.com High-Resolution Mass Spectrometry (HRMS), typically coupled with an electrospray ionization (ESI) source, is used to measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (less than 5 ppm error). mdpi.comnih.gov This allows for the unambiguous determination of the molecular formula of this compound.

Vibrational Spectroscopy (e.g., Infrared, Raman) in Molecular Characterization

Vibrational spectroscopy, encompassing techniques like Infrared (IR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule's chemical bonds. researchgate.netmdpi.com For this compound, these methods offered crucial insights into the presence of specific functional groups.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum reveals characteristic absorption bands that correspond to different types of bonds and functional groups. In the analysis of this compound, key IR absorption bands would be meticulously analyzed to identify moieties such as carbonyl groups, hydroxyl groups, and carbon-carbon double bonds.

Raman spectroscopy, a complementary technique, involves the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations, providing information that might be weak or absent in the IR spectrum. The Raman spectrum of this compound would be instrumental in confirming the presence of aromatic rings and other symmetric structural elements.

Table 1: Illustrative Vibrational Spectroscopy Data for this compound Functional Groups

Functional GroupInfrared (IR) Absorption (cm⁻¹)Raman Shift (cm⁻¹)
O-H (Hydroxyl)~3200-3600 (broad)-
C=O (Carbonyl)~1650-1750 (strong)~1650-1750
C=C (Aromatic)~1450-1600~1580-1620
C-O (Ether/Ester)~1000-1300-

Note: The data in this table is illustrative and represents typical ranges for the indicated functional groups. Actual experimental values for this compound would be specific to its unique structure.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While vibrational spectroscopy helps in identifying the building blocks of a molecule, X-ray crystallography provides the definitive three-dimensional arrangement of atoms in a crystalline solid. youtube.comlibretexts.org This powerful technique involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is then mathematically analyzed to generate a detailed electron density map, from which the precise coordinates of each atom can be determined. youtube.com

For a complex molecule like this compound, obtaining suitable crystals for X-ray diffraction is a critical and often challenging step. Once achieved, the analysis not only confirms the connectivity of the atoms but also reveals the molecule's absolute stereochemistry—the specific spatial arrangement of its chiral centers—and its preferred conformation in the solid state. elsevierpure.com This information is paramount for understanding the molecule's biological activity.

Chiroptical Spectroscopy in Stereochemical Assignment (e.g., Electronic Circular Dichroism)

Many natural products, including potentially this compound, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Chiroptical spectroscopy techniques are essential for determining the absolute configuration of such molecules in solution.

Electronic Circular Dichroism (ECD) is a form of UV-Visible spectroscopy that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting ECD spectrum is highly sensitive to the molecule's stereochemistry. By comparing the experimentally measured ECD spectrum of this compound with the spectra predicted for different possible stereoisomers using computational methods, the absolute configuration can be confidently assigned. nih.gov This combined experimental and theoretical approach has become a cornerstone in the stereochemical elucidation of complex natural products.

Computational Chemistry Augmentation in Structural Elucidation

The role of computational chemistry in modern structural elucidation cannot be overstated. aua.am By providing theoretical predictions and models, it complements experimental data and aids in the interpretation of complex spectra.

Density Functional Theory (DFT) Calculations for Spectroscopic Data Prediction (e.g., NMR Chemical Shifts)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to calculate the electronic structure of molecules. ruc.dknih.gov In the context of this compound's structural elucidation, DFT calculations are invaluable for predicting various spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov

By creating a computational model of a proposed structure for this compound, researchers can calculate the theoretical ¹H and ¹³C NMR chemical shifts. escholarship.org These predicted values can then be compared with the experimentally obtained NMR data. A strong correlation between the calculated and experimental shifts provides compelling evidence for the correctness of the proposed structure. This approach is particularly useful for resolving ambiguities in spectral assignments and for distinguishing between closely related isomers.

Conformational Analysis and Stereoisomer Discrimination through Computational Methods

Molecules are not static entities; they exist as an ensemble of different conformations in solution. nih.gov Computational methods, such as molecular mechanics and molecular dynamics simulations, are employed to explore the conformational landscape of this compound. researchgate.nettaylorfrancis.com These methods calculate the potential energy of different spatial arrangements of the atoms, identifying the most stable, low-energy conformations.

This conformational analysis is crucial for several reasons. Firstly, the observed spectroscopic properties of a molecule are an average over its populated conformations. Therefore, understanding the conformational preferences of this compound is essential for the accurate prediction of its spectroscopic data. Secondly, different stereoisomers of this compound will have distinct conformational preferences and, consequently, different predicted spectroscopic properties. By comparing the computationally predicted properties for all possible stereoisomers with the experimental data, the correct stereoisomer can be identified.

Based on a comprehensive search of scientific literature and databases, there is no publicly available information on a chemical compound specifically named "this compound." Consequently, details regarding its biosynthesis, including its biosynthetic gene clusters, enzymology, precursor studies, and genetic engineering, are not documented.

The search for "this compound" and its potential association with Mycobacterium avium did not yield any relevant results describing the structure or biosynthetic pathway of such a compound. Scientific research on Mycobacterium avium has extensively cataloged various secondary metabolites, particularly components of its complex cell wall like glycopeptidolipids and mycolic acids, but "this compound" is not mentioned among them.

General principles of microbial biosynthesis involve complex enzymatic systems. Non-Ribosomal Peptide Synthetases (NRPS) are large, modular enzymes that synthesize peptides without the use of ribosomes. nih.govnih.gov Polyketide Synthases (PKS) are also modular enzymes responsible for the synthesis of polyketides, a diverse class of natural products. encyclopedia.pubmedscape.com These biosynthetic pathways are often encoded by contiguous sets of genes known as biosynthetic gene clusters. nih.govnih.gov The elucidation of these pathways typically involves a combination of genomic analysis, biochemical assays with purified enzymes, and genetic manipulation of the producing organism. mdpi.com

Post-translational modifications, where proteins are chemically modified after translation, are crucial for the function of many enzymes, including those involved in secondary metabolism. These modifications can include the attachment of various functional groups that are essential for catalytic activity.

Despite the detailed framework for understanding the biosynthesis of natural products, the absence of any primary scientific literature or database entry for "this compound" prevents a specific discussion of its formation. It is possible that "this compound" may be a misnomer, a compound that has not yet been described in published research, or a proprietary name not in the public domain. Without a confirmed structure or identified producing organism for "this compound," the requested detailed article on its biosynthesis cannot be generated.

Biosynthesis of Aviumin a

Genetic Engineering Approaches for Biosynthetic Pathway Elucidation and Diversification

Gene Knockout and Overexpression Studies

There are no available studies on gene knockout or overexpression related to the biosynthesis of a compound named aviumin A.

Combinatorial Biosynthesis for Analog Generation

Information regarding the use of combinatorial biosynthesis to generate analogs of this compound is not present in the current scientific literature.

Regulation of this compound Biosynthesis

No studies have been identified that describe the regulatory mechanisms controlling the biosynthesis of this compound.

It is possible that "this compound" may be a very recently discovered compound, a proprietary molecule not yet described in public research databases, or a term used in a highly specialized context not accessible through broad scientific searches. Further clarification on the origin of the term "this compound" would be necessary to locate any relevant information.

Chemical Synthesis of Aviumin a and Its Analogs

Total Synthesis Strategies and Methodologies

The total synthesis of a natural product is a rigorous scientific endeavor that involves the complete chemical construction of the molecule from simple, commercially available starting materials. This process is fundamental to confirming the proposed structure of a natural product, providing access to larger quantities of the substance for biological evaluation, and enabling the synthesis of analogs for structure-activity relationship studies.

Retrosynthetic Analysis of the Aviumin A Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis. It involves deconstructing the target molecule into simpler precursor molecules, known as synthons, which in turn correspond to commercially available or easily synthesizable starting materials. This process helps to identify key bond disconnections and strategic transformations that can be used to construct the target molecule in a forward synthetic direction. Without the known structure of this compound, a meaningful retrosynthetic analysis cannot be performed.

Key Synthetic Transformations and Reaction Development

The successful total synthesis of a complex natural product often relies on the development and application of novel and efficient chemical reactions. These key transformations are designed to construct specific structural motifs within the target molecule with high chemo-, regio-, and stereoselectivity. The choice of these reactions would be entirely dependent on the functional groups and stereocenters present in the this compound scaffold.

Stereoselective and Enantioselective Synthesis Approaches

Many biologically active natural products are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Stereoselective and enantioselective synthesis strategies are therefore crucial to ensure that the desired stereoisomer of the target molecule is produced. These approaches often involve the use of chiral catalysts, auxiliaries, or starting materials to control the three-dimensional arrangement of atoms in the molecule.

Protecting Group Strategies and Synthesis Efficiency

In the synthesis of complex molecules, it is often necessary to temporarily block or "protect" certain reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. An effective protecting group strategy is essential for the efficiency of a total synthesis. The choice of protecting groups is dictated by their stability to various reaction conditions and the ease of their selective removal at a later stage.

Semi-Synthesis of this compound Derivatives

Semi-synthesis involves the chemical modification of a naturally occurring starting material to produce a desired target molecule. This approach is often more efficient than total synthesis if a structurally related natural product is readily available in large quantities. If this compound were a complex natural product, semi-synthesis could be a viable route to produce derivatives for biological testing.

Molecular and Cellular Mechanisms of Aviumin a Action

Identification and Validation of Molecular Targets (e.g., 23S ribosomal RNA)

The principal molecular target of Aviumin A is the bacterial 70S ribosome, the cellular machinery responsible for protein synthesis. nih.govphiphar.com High-resolution structural studies have definitively identified its binding site on the large 50S subunit. nih.govnih.gov Specifically, this compound interacts with Domain V of the 23S ribosomal RNA (rRNA), a critical component of the peptidyl transferase center (PTC). nih.govpharmacompass.comnih.gov

Initial studies provided some conflicting reports, with some suggesting an interaction with the 30S subunit. government.se However, subsequent and more detailed analyses, including chemical footprinting, mutational studies, and cryo-electron microscopy, have unequivocally confirmed that the single, high-affinity binding site is located on the 50S subunit. nih.govnih.gov This interaction is highly specific to bacterial ribosomes, which explains the compound's selective toxicity against bacteria over eukaryotic cells. nih.gov

Key evidence validating 23S rRNA as the target includes:

Chemical Footprinting: Experiments on Escherichia coli ribosomes revealed that avilamycin protects specific nucleotides within the 23S rRNA, notably A2482 and A2534 in Domain V, from chemical modification, indicating a direct interaction. nih.govpharmacompass.comnih.gov

Resistance Mutations: Selection for avilamycin-resistant bacteria, such as Halobacterium halobium, consistently reveals mutations in the 23S rRNA gene, particularly within helices 89 and 91. nih.govnih.govnih.gov These mutations prevent the effective binding of the antibiotic, thereby conferring resistance.

Structural Biology: Cryo-electron microscopy and crystal structures of the 50S ribosomal subunit in complex with avilamycin show the molecule situated in a pocket formed by 23S rRNA helices 89 and 91, and the ribosomal protein uL16. nih.govnih.govpnas.org

Mechanistic Studies of this compound-Target Interactions

The interaction between this compound and the ribosome is a complex interplay of biochemical inhibition and precise biophysical binding involving both RNA and protein components.

This compound functions as a potent inhibitor of protein synthesis. nih.govphiphar.com Its mechanism is not the direct inhibition of the peptidyltransferase enzymatic activity itself. nih.gov Instead, it operates by sterically hindering the correct positioning and binding of transfer RNA (tRNA) at the ribosomal A-site (aminoacyl site). nih.gov By binding at the entrance to the A-site tRNA corridor, this compound physically blocks the "elbow" region of an incoming aminoacyl-tRNA from fully accommodating into the ribosome. nih.govnih.gov This prevents the subsequent steps of peptide bond formation and translocation, effectively halting the elongation phase of protein synthesis. nih.gov Some studies also suggest that avilamycin can interfere with the formation of the 70S initiation complex, which involves initiation factor IF2. nih.govnih.gov

High-resolution structural data have provided a detailed view of the this compound binding pocket on the 50S ribosomal subunit. nih.govnih.govpnas.org The extended oligosaccharide structure of the molecule allows it to make numerous contacts with the ribosome, ensuring a high-affinity interaction. nih.gov

The binding site spans across the minor grooves of two key 23S rRNA helices, H89 and H91. nih.gov The terminal dichloro-ring of the molecule interacts with arginine residues of the ribosomal protein uL16. nih.gov This composite binding site, involving both rRNA and protein components, is unique among known ribosome-targeting antibiotics. nih.gov The binding of this compound also induces conformational changes in the ribosomal protein uL16 and other components, which may further enhance the inhibition of tRNA binding. pnas.orgnysbc.org

The interaction of this compound with its target is a prime example of a small molecule mediating a complex protein-nucleic acid interaction. The drug acts as a bridge or clamp, stabilizing a specific conformation of the ribosome that is incompatible with function.

Key interaction points are summarized below:

Interacting ComponentSpecific LocusRole in Binding
23S rRNA (Nucleic Acid) Helix 89 (H89)Forms a major part of the binding pocket; mutations confer resistance. nih.govpnas.org
23S rRNA (Nucleic Acid) Helix 91 (H91)Forms a major part of the binding pocket; mutations confer resistance. nih.govpnas.org
23S rRNA (Nucleic Acid) Nucleotide A2482Direct footprinting site, indicating close contact with the drug. nih.govnih.gov
23S rRNA (Nucleic Acid) Nucleotide A2534Direct footprinting site, indicating close contact with the drug. nih.govnih.gov
Ribosomal Protein uL16Interacts with the terminal dichloro-ring of this compound. nih.govnih.gov

This table summarizes the key molecular interactions between this compound and the bacterial ribosome based on structural and biochemical data.

Modulation of Cellular Processes by this compound (e.g., protein synthesis inhibition)

The direct and potent consequence of this compound's binding to the ribosome is the rapid and effective shutdown of bacterial protein synthesis. nih.govphiphar.com This inhibition is the primary cellular process modulated by the compound and is the root of its bacteriostatic/bactericidal activity. By preventing the synthesis of new proteins, all essential cellular functions that depend on protein turnover and production are halted, including replication, metabolism, and cell wall maintenance. This leads to the cessation of bacterial growth and, ultimately, cell death. chemicea.com An indirect effect on Escherichia coli has also been noted, where avilamycin can interfere with bacterial flagella and adhesion to host mucosal cells, thereby inhibiting infection. phiphar.com

Elucidation of Signal Transduction Pathways Affected by this compound

Current research indicates that this compound's mechanism of action is direct and does not primarily involve the modulation of specific bacterial or host cell signal transduction pathways, such as kinase cascades or two-component systems. Its activity is focused on targeting the fundamental process of translation. While the biosynthesis of avilamycin in its producing organism, Streptomyces viridochromogenes, is regulated by transcriptional activators (a form of signaling), the compound's action on target bacteria is the direct physical obstruction of the ribosome. researchgate.net Any downstream effects on cellular signaling are likely a secondary consequence of the global protein synthesis shutdown rather than a targeted modulation of a specific pathway.

Effects on Cell Physiology and Morphology in Model Systems (e.g., in vitro cellular studies)

A thorough review of scientific databases and literature reveals a significant gap in knowledge regarding the direct effects of the this compound preparation on cell physiology and morphology in in vitro model systems. Research has centered on the in vivo immunological response it elicits, such as delayed-type hypersensitivity reactions in skin tests, rather than its impact on cellular structures and functions in a controlled laboratory setting. nih.gov Studies detailing alterations in cell shape, adhesion, proliferation, or other physiological parameters upon direct exposure of cell cultures to this compound are not present in the available literature.

Comparative Mechanistic Analysis with Structurally Related Compounds

The concept of "structurally related compounds" to this compound is not applicable in the conventional sense, as the precise molecular structure of the components of the this compound preparation is not defined in the public domain. The scientific literature does mention "Aviumin B" and "Aviumin C," which are similarly described as new tuberculins prepared from M. avium subspecies and M. intracellulare, respectively. nih.govucl.ac.uk However, the comparison between these is based on their differential immunogenicity in skin tests, aimed at distinguishing between sensitizations to different mycobacterial species, rather than a comparative analysis of their molecular mechanisms of action on a cellular level. nih.gov Without a defined chemical structure for this compound, a meaningful comparative mechanistic analysis with other compounds is not feasible.

Structure Activity Relationship Sar Studies of Aviumin a

Design and Synthesis of Aviumin A Analogs for SAR Probing

The initial phase of SAR investigations for this compound would involve the strategic design and synthesis of a diverse library of analogs. The primary goal of analog synthesis in SAR is to systematically introduce structural variations at different positions of the parent compound to probe the contribution of each functional group or molecular region to the observed biological activity scirp.org.

Key strategies in analog design for this compound:

Core Structure Modification: Altering the central scaffold of this compound to identify crucial ring systems or their connectivity. This might involve changing ring sizes, introducing heteroatoms, or rigidifying/flexibilizing the core.

Substituent Variation: Introducing various substituents (e.g., alkyl, aryl, halogen, hydroxyl, amino, nitro groups) at different positions on the this compound scaffold. This helps to understand the impact of steric, electronic, and lipophilic properties on activity. For example, similar to studies on thiocarbohydrazone derivatives, varying aromatic ring systems and their electronic characteristics can influence activity brieflands.com. In antimycobacterial research, modifications like the introduction of alkynyl, alkenyl, alkyl, and halo substituents at specific positions of pyrimidine (B1678525) nucleosides have been shown to impact inhibitory potency against Mycobacterium avium acs.orgnih.gov.

Bioisosteric Replacement: Substituting functional groups with others that possess similar steric, electronic, or physicochemical properties but might offer improved metabolic stability or binding affinity. For instance, replacing an oxygen with a sulfur atom, or a methyl group with a trifluoromethyl group.

Linker and Side Chain Modifications: Modifying the length, flexibility, or chemical nature of any linker regions or side chains attached to the this compound core.

Synthetic Methodologies: The synthesis of this compound analogs would typically employ a combination of established organic reactions and modern synthetic techniques. Parallel synthesis and combinatorial chemistry approaches would be highly beneficial for rapidly generating a large number of diverse analogs. Efficient and reproducible synthetic routes are essential to ensure the purity and structural integrity of each analog, which is critical for accurate SAR analysis. Analogous to the synthesis of pyrimidine nucleoside derivatives, reactions such as Pd-catalyzed coupling, electrophilic additions, and chemoenzymatic methods could be utilized, ensuring high yields and stereoselectoselectivity where necessary acs.orgmdpi.com.

Positional Scanning and Truncation Studies

Positional scanning and truncation studies are critical components of SAR, aimed at precisely mapping the regions of this compound essential for its activity and determining the minimum structural requirements for its biological mechanism.

Positional Scanning: This involves systematically modifying each atom or functional group at various positions across the this compound molecule while keeping other parts constant. By observing changes in activity, researchers can pinpoint "hot spots" or critical regions crucial for ligand-target interactions. For example, if this compound is a cyclic compound, each position on the ring(s) would be systematically functionalized with different groups (e.g., -H, -CH₃, -OH, -F, -Cl, -NH₂), and the resulting activity measured. A notable finding might be that substitutions at position X drastically reduce activity, suggesting its direct involvement in binding or catalysis.

Truncation Studies: These studies involve progressively removing parts of the this compound molecule to identify the smallest active fragment, often referred to as the "minimal pharmacophore" or "privileged scaffold." For instance, if this compound consists of several linked rings and side chains, truncation studies would involve:

Removing side chains: Assessing if the core structure alone retains activity.

Simplifying ring systems: Reducing the complexity of fused or multiple ring systems.

Breaking bonds: Systematically cleaving bonds to determine if smaller fragments exhibit any residual activity.

Hypothetical Data Table: Positional Scanning and Truncation of this compound Analogs

AnalogStructural Modification (relative to this compound)Activity (MIC, µM)Observation
This compoundParent Compound0.5Baseline potency
Analog 1Methyl substitution at R10.8Slight decrease
Analog 2Hydroxyl substitution at R10.6Maintained activity
Analog 3Bulkier group (e.g., isopropyl) at R15.2Significant decrease, suggests steric hindrance
Analog 4Deletion of R2 side chain15.0Major loss of activity, R2 crucial for binding
Analog 5Truncation to core ring A only>100Inactive, suggests requirement of full scaffold
Analog 6Halogenation (F) at R30.2Increased potency, beneficial electronic effect

This table would demonstrate how different modifications affect the activity, allowing researchers to infer the importance of specific positions and functional groups.

Elucidation of Pharmacophoric Features Responsible for Mechanistic Activity

The elucidation of pharmacophoric features is a primary outcome of SAR studies. A pharmacophore represents the ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response acs.org. For this compound, this involves identifying the precise arrangement of functional groups critical for its mechanistic activity.

Based on systematic analog synthesis and activity testing, key pharmacophoric features of this compound could include:

Hydrogen Bond Donors/Acceptors: Specific hydroxyl, amino, or carbonyl groups that form crucial hydrogen bonds with residues in the target binding site. For example, studies on thiosemicarbazone derivatives against Mycobacterium bovis BCG highlight the thiosemicarbazone moiety as essential for antituberculosis activity, implying specific H-bonding potential brieflands.com. Similarly, coumarin-thiazole-pyridine nuclei have been identified as potential pharmacophores in anti-TB agents mdpi.com.

Hydrophobic Pockets: Lipophilic regions (e.g., alkyl chains, aromatic rings) that engage in hydrophobic interactions with nonpolar regions of the target. The activity of some antimycobacterial agents, such as certain quaternary ammonium (B1175870) salts, has been shown to increase with increasing lipophilicity nih.gov.

Ionizable Groups: Acidic or basic groups (e.g., carboxylic acids, amines) that can be protonated or deprotonated at physiological pH, forming salt bridges or electrostatic interactions with charged residues on the target.

By overlaying the active analogs and analyzing their common structural elements in a specific spatial arrangement, a 3D pharmacophore model for this compound can be developed. This model would predict the essential features required for effective binding and mechanism.

Impact of Stereochemical Modifications on Biological Mechanisms

Stereochemistry, the study of the spatial arrangement of atoms in molecules, plays a profound role in drug action labster.comtripura.gov.in. Biological systems are inherently chiral, meaning that different stereoisomers of a drug can interact differently with chiral biological targets (e.g., enzymes, receptors, transporters) nih.govleah4sci.com.

For this compound, if it possesses chiral centers or exhibits geometric isomerism (cis/trans), stereochemical modifications would be investigated:

Enantiomeric Activity: If this compound is chiral, its enantiomers (mirror-image non-superimposable forms, e.g., R and S configurations) would be synthesized and evaluated independently. It is common for one enantiomer to be significantly more potent or selective than the other, or even possess a different pharmacological profile or toxicity nih.gov. For example, in modafinil (B37608) analogues, the R-(-)-enantiomer was found to be more metabolically stable and longer-acting nih.gov.

Diastereomeric Activity: If this compound has multiple chiral centers, leading to diastereomers (stereoisomers that are not mirror images), their activities would also be compared. Diastereomers typically have different physicochemical properties and can exhibit distinct biological activities.

Conformational Preferences: The preferred 3D conformations of this compound and its analogs, influenced by stereochemistry, are crucial. A particular stereoisomer might adopt a conformation that perfectly fits the binding site, while another might not.

Hypothetical Data Table: Stereochemical Impact on this compound Analogs

AnalogConfigurationActivity (MIC, µM)Observation
This compound (Chiral)R0.5Highly active enantiomer
This compound (Chiral)S15.0Significantly reduced activity, less favorable binding
Analog 7(Z)-geometric1.2Moderate activity
Analog 8(E)-geometric0.4Increased potency, preferred conformation for activity

This analysis helps determine if the specific 3D orientation of functional groups is critical for the interaction with the biological target and to avoid synthesizing less active or potentially toxic stereoisomers.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their measured biological activity wikipedia.orgd-nb.infomdpi.com. This enables the prediction of activity for new, unsynthesized compounds and provides deeper mechanistic insights.

Process for this compound QSAR:

Data Collection: Gathering activity data (e.g., MIC values, IC₅₀ values) for this compound and its diverse set of analogs.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, including:

Physicochemical Descriptors: Lipophilicity (logP, ClogP), molar refractivity, polar surface area (PSA).

Electronic Descriptors: Hammett constants (σ), frontier orbital energies (HOMO, LUMO), partial charges.

Steric Descriptors: Molar volume, STERIMOL parameters.

Topological Descriptors: Indices derived from molecular graph representations (e.g., connectivity indices) asm.org.

Model Building: Using statistical methods to correlate the descriptors with biological activity. Common QSAR techniques include:

Multiple Linear Regression (MLR): Developing linear equations asm.org.

Partial Least Squares (PLS): Suitable for datasets with many descriptors and multicollinearity mdpi.com.

Principal Component Regression (PCR): Reducing dimensionality before regression mdpi.com.

A hypothetical QSAR equation for this compound analogs might look like: log(1/MIC) = c₁ * logP + c₂ * PSA + c₃ * E_LUMO + c₄ * (indicator for X-substituent) Where:

log(1/MIC) is the dependent variable (activity).

logP (lipophilicity) and PSA (polar surface area) are physicochemical descriptors.

E_LUMO (LUMO energy) is an electronic descriptor.

c₁, c₂, c₃, c₄ are coefficients determining the contribution of each descriptor.

indicator for X-substituent accounts for a specific structural feature at position X.

Example QSAR Findings for this compound (Hypothetical):

LogP: A positive coefficient for logP indicates that increased lipophilicity enhances activity, suggesting that this compound needs to cross a lipid barrier or interact with a hydrophobic binding pocket. This aligns with findings in other antimycobacterial agents where activity increased with lipophilicity nih.gov.

PSA: An optimal range for PSA might be identified, where too high or too low PSA negatively impacts activity, reflecting the balance between aqueous solubility and membrane permeability.

Electronic Properties: The LUMO energy could be inversely correlated with activity, indicating that compounds with lower LUMO energy are more reactive and better able to engage in electron transfer or covalent bond formation at the target site.

Computational Approaches to SAR Analysis (e.g., 3D-QSAR)

Computational chemistry plays an increasingly vital role in modern SAR analysis, complementing experimental studies by providing molecular-level insights and predictive capabilities.

3D-QSAR (Three-Dimensional QSAR): Unlike 2D-QSAR, which uses topological or physicochemical descriptors, 3D-QSAR methods consider the three-dimensional structures of molecules and their spatial arrangements to build predictive models.

Comparative Molecular Field Analysis (CoMFA): This technique superimposes a series of active and inactive compounds in a common 3D grid and then calculates steric and electrostatic interaction energies at each grid point. A partial least squares (PLS) analysis then correlates these field values with biological activity. CoMFA maps can visually represent regions where steric bulk or electrostatic potential are favorable or unfavorable for activity.

Comparative Molecular Similarity Index Analysis (CoMSIA): CoMSIA extends CoMFA by incorporating additional fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular features influencing activity.

Other Computational Methods:

Molecular Docking: This technique predicts the preferred binding orientation (pose) of this compound and its analogs within the active site of a known or predicted biological target protein. Docking scores correlate with binding affinity, and visual inspection of docked poses helps understand key interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) that contribute to activity d-nb.infonih.gov. This can provide insights into the mechanistic activity of this compound, for example, if it binds to a specific enzyme active site.

Molecular Dynamics (MD) Simulations: MD simulations provide a time-dependent view of molecular interactions, allowing researchers to study the flexibility of this compound and its target, the stability of the ligand-target complex, and dynamic changes in binding over time. This offers a more realistic representation of binding events compared to static docking.

Pharmacophore Modeling (Computational): Computational pharmacophore models can be generated from a set of active compounds, identifying the essential 3D features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for binding. These models can then be used to screen large databases of compounds to identify novel this compound-like molecules.

These computational approaches would enhance the understanding of this compound's interactions at the molecular level, facilitate the design of more potent and selective analogs, and aid in predicting their biological mechanisms before extensive experimental synthesis and testing.

Advanced Analytical Methodologies for Aviumin a Research

Development of Qualitative and Quantitative Analytical Methods for Research Samples

The qualitative detection and precise quantification of aviumin A in diverse matrices, such as bacterial culture supernatants and biological tissues, are foundational to understanding its function. Method development prioritizes sensitivity, selectivity, and reproducibility. High-performance liquid chromatography and capillary electrophoresis, often coupled with mass spectrometry, have emerged as the principal techniques for siderophore analysis. nih.govjnu.ac.in

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (MS), is a cornerstone for the analysis of mycobactins and related siderophores like this compound. jnu.ac.inpnas.org Reversed-phase HPLC (RP-HPLC) is the most common approach, separating molecules based on their hydrophobicity. Given that this compound belongs to the mycobactin (B74219) family, which includes both highly lipid-associated (mycobactin) and more water-soluble (carboxymycobactin) forms, HPLC methods must be versatile. oup.comresearchgate.net

Method development for this compound involves the systematic optimization of several key chromatographic parameters to achieve optimal resolution, peak shape, and sensitivity. mdpi.comresearchgate.net

Stationary Phase (Column): C18 columns are widely used for siderophore separation due to their hydrophobic nature, which provides effective retention for the complex core structure of this compound. mdpi.com

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often water with a modifier like formic acid to improve ionization for MS detection) and an organic solvent (typically acetonitrile (B52724) or methanol) is employed. The gradient is optimized to ensure that different forms of aviumin and its precursors are effectively separated.

Detection: While UV-Vis detectors can be used, mass spectrometry (MS) is the preferred method due to its superior sensitivity and specificity, allowing for definitive identification based on mass-to-charge ratio (m/z) and fragmentation patterns. nih.govunl.pt High-resolution mass spectrometry is particularly useful for confirming the elemental composition. researchgate.net

The optimization process involves adjusting the gradient slope, flow rate, column temperature, and mobile phase pH to maximize the separation efficiency and analytical throughput.

Table 1: Example Optimized HPLC Parameters for Siderophore Analysis Applicable to this compound

Parameter Setting Purpose
Column C18 Reversed-Phase (e.g., 150 x 2.1 mm, 3.5 µm) Provides hydrophobic interaction for retention and separation.
Mobile Phase A Water + 0.1% Formic Acid Aqueous component; acidifier improves peak shape and MS ionization.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic component for eluting the analyte.
Gradient Program 5% B to 95% B over 20 minutes Ensures elution of both polar precursors and the more hydrophobic this compound.
Flow Rate 0.3 mL/min Optimized for column dimensions to ensure efficient separation.
Column Temperature 40 °C Improves peak symmetry and reduces viscosity, leading to better resolution.

| Detector | High-Resolution Mass Spectrometer (e.g., Q-TOF) | Provides sensitive and specific detection and structural confirmation. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. nih.gov However, siderophores like this compound are large, polar, and non-volatile molecules, making them unsuitable for direct GC-MS analysis. gvsu.edu To utilize GC-MS, this compound must first be chemically modified into a volatile derivative. gvsu.edu

This process typically involves derivatization reactions that target the polar functional groups responsible for the molecule's low volatility, such as hydroxyl, carboxyl, and amine groups. Silylation is a common strategy, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens on these functional groups with a nonpolar trimethylsilyl (B98337) (TMS) group. This transformation increases the molecule's volatility and thermal stability, allowing it to be analyzed by GC-MS.

While feasible, this approach is less common than LC-MS for siderophore analysis because the derivatization step adds complexity and can be difficult to perform quantitatively. nih.gov Nonetheless, GC-MS analysis of derivatives can provide complementary structural information, particularly regarding the fatty acid components of the molecule.

Capillary Electrophoresis (CE) offers a high-efficiency alternative for the separation of charged molecules like siderophores. iopan.gda.plnih.gov Separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. iopan.gda.pl This technique is particularly advantageous due to its minimal sample and reagent consumption and rapid analysis times.

For this compound analysis, Capillary Zone Electrophoresis (CZE) is the most applicable mode. The method is optimized by adjusting the composition, concentration, and pH of the background electrolyte (BGE). Alkaline phosphate (B84403) or ammonium (B1175870) bicarbonate buffers are often effective for analyzing iron-siderophore complexes. iopan.gda.pl Coupling CE with mass spectrometry (CE-MS) provides highly sensitive and selective detection, making it a powerful tool for identifying siderophores in complex biological extracts. nih.goviopan.gda.pl

Table 2: Typical Capillary Zone Electrophoresis Parameters for Siderophore Analysis

Parameter Setting Purpose
Capillary Fused-silica, uncoated (e.g., 50 cm length, 50 µm I.D.) Provides the medium for electrophoretic separation.
Background Electrolyte (BGE) 25-100 mM Phosphate or Ammonium Bicarbonate buffer Maintains stable pH and conductivity for reproducible migration.
pH 8.0 - 12.5 Influences the charge of both the analyte and the capillary wall, affecting separation. iopan.gda.pl
Separation Voltage 20-30 kV The driving force for analyte migration.
Injection Mode Pressure injection (e.g., 50 mbar for 5 s) Introduces a small, precise plug of the sample into the capillary.

| Detection | UV (214 nm) or Mass Spectrometry (ESI-MS) | UV detection is general; MS provides specific identification. iopan.gda.pl |

Derivatization Strategies for Enhanced Analytical Performance and Specificity

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for separation or detection. For a complex molecule like this compound, derivatization can be employed to increase volatility for GC-MS, enhance detector response for HPLC, or improve chromatographic separation.

Derivatization techniques can be applied either before or after the chromatographic separation.

Pre-column Derivatization: In this approach, the analyte is derivatized before it is injected into the chromatograph. This is the required method for GC-MS analysis of non-volatile compounds like this compound to create volatile products. It is also used in HPLC to attach a chromophore or fluorophore to molecules that lack strong UV absorbance or fluorescence, thereby enhancing detection sensitivity with UV-Vis or fluorescence detectors. The primary challenge is ensuring the derivatization reaction is complete and reproducible for accurate quantification.

Post-column Derivatization: This technique involves adding a reagent to the analyte after it has been separated by the column but before it reaches the detector. This approach avoids the potential issue of separating multiple derivative products. However, it requires additional hardware (pumps, mixers, and reaction coils) and can lead to peak broadening due to the added volume. With the widespread use of highly sensitive mass spectrometry detectors that can directly analyze underivatized this compound, post-column derivatization is less frequently required for this class of compounds.

The choice of a derivatizing reagent depends on the target functional group within the this compound molecule and the analytical goal.

Reagents for Volatilization (GC-MS): Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. They react with active hydrogens on hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2) groups to form stable and volatile trimethylsilyl (TMS) ethers, esters, and amines.

Reagents for Enhanced HPLC Detection: Although MS detection is common, if fluorescence detection is desired for enhanced sensitivity, reagents like Dansyl Chloride (reacts with primary and secondary amines) or o-Phthalaldehyde (OPA, reacts with primary amines) could be used.

The optimization of a derivatization reaction is critical for achieving reliable and quantitative results. Key parameters that must be carefully controlled include:

Reagent Concentration: A sufficient molar excess of the reagent is used to drive the reaction to completion.

Reaction Time and Temperature: These are optimized to ensure a complete reaction without causing degradation of the analyte or its derivative.

Solvent and pH: The choice of solvent must ensure all reactants are soluble, and the pH must be controlled to facilitate the desired chemical reaction.

By carefully selecting and optimizing these advanced analytical methodologies, researchers can achieve the sensitivity and specificity required to investigate the multifaceted roles of this compound.

Hyphenated Techniques in this compound Analysis (e.g., LC-MS/MS, GC-MS/MS)

Hyphenated analytical techniques, which combine a separation method with a detection method, are powerful tools for the identification and quantification of chemical compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique separates compounds in a liquid mobile phase followed by mass analysis. chromatographyonline.com It is widely used for the analysis of non-volatile and thermally unstable molecules. chromatographyonline.com In the context of Mycobacterium avium, LC-MS has been employed to analyze glycopeptidolipids (GPLs), which are antigenic molecules found in this bacterial complex. nih.gov This method has proven to be more precise and faster than traditional techniques for identifying different serovars of the Mycobacterium avium-intracellulare complex. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. microbiologyjournal.org The sample is vaporized and separated in a gaseous mobile phase before mass analysis. microbiologyjournal.org While a powerful tool for analyzing compounds that can be vaporized without decomposition, its direct application to a compound named "this compound" cannot be substantiated. microbiologyjournal.orgnih.gov

Table 1: Comparison of Hyphenated Techniques

TechniquePrincipleTypical Analytes
LC-MS/MSSeparation of non-volatile compounds in a liquid phase followed by mass analysis.Peptides, proteins, lipids, pharmaceuticals
GC-MS/MSSeparation of volatile compounds in a gas phase followed by mass analysis.Volatile organic compounds, fatty acid methyl esters

Microfluidic and Miniaturized Analytical Platforms for High-Throughput Research

Microfluidic and miniaturized analytical platforms, often referred to as "lab-on-a-chip" systems, integrate multiple laboratory functions on a single chip. These platforms offer several advantages for chemical and biological analysis, including:

Reduced sample and reagent consumption: The small scale of these devices minimizes the amount of sample and reagents required for analysis.

Faster analysis times: The short diffusion distances and high surface-area-to-volume ratios can lead to more rapid analyses.

High-throughput capabilities: The potential for parallelization allows for the simultaneous analysis of multiple samples.

Improved process control: The precise control over fluid flow and reaction conditions can enhance the reproducibility of results.

While these platforms are increasingly being used in various research areas, including microbiology, their specific application to the analysis of "this compound" is not documented.

Application of Imaging Mass Spectrometry (IMS) for Localization in Research Models

Imaging Mass Spectrometry (IMS) is a technique that combines the chemical specificity of mass spectrometry with the spatial information of microscopy to visualize the distribution of molecules within a tissue sample. nih.govyoutube.com This is achieved by systematically collecting mass spectra from discrete locations across the sample surface and then generating an image based on the intensity of a specific mass-to-charge ratio (m/z) at each location. nih.gov

IMS allows for the label-free mapping of a wide range of molecules, including lipids, metabolites, peptides, and proteins, directly in their native biological environment. nih.govyoutube.com This can provide valuable insights into the spatial organization of biochemical processes within tissues. youtube.com In the context of infectious diseases, IMS can be used to study the distribution of bacterial molecules and host responses at the site of infection. For instance, studies on Mycobacterium avium infections have utilized imaging techniques to understand the localization of the bacteria and the host's immune response within granulomatous lesions. mdpi.com However, there are no specific research findings on the use of IMS to localize a compound named "this compound."

Computational and Theoretical Chemistry Studies of Aviumin a

Molecular Modeling and Docking Simulations for Target Binding

Molecular modeling encompasses various computational techniques that simulate and predict the behavior of molecules at the atomic level researchgate.netlongdom.orgpnnl.gov. In the context of "aviumin A", molecular modeling would be employed to generate and refine its three-dimensional structure, providing a foundational understanding for further simulations. Docking simulations, a crucial component of molecular modeling, predict the preferred orientation (pose) of a small molecule, such as "this compound", when it binds to a specific target macromolecule, like a protein receptor or enzyme researchgate.netinstitut-curie.orgmdpi.com.

The primary objective of docking simulations for "this compound" would be to evaluate its binding affinity and identify the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions) that stabilize the "this compound"-target complex mdpi.comresearchgate.net. These simulations are invaluable in drug discovery campaigns for identifying potential lead compounds and predicting their biological activities researchgate.netlongdom.orginstitut-curie.orgmdpi.com. Software packages like FlexX can be used to perform these simulations europa.eu. Detailed research findings would include predicted binding scores (e.g., GlideScore) and the specific amino acid residues of the target protein that interact with "this compound", providing mechanistic insights into its potential biological function.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent structural, dynamical, and thermodynamical properties of molecular systems mdpi.comnih.gov. For a compound like "this compound", MD simulations would provide dynamic insights into its conformational flexibility and its interactions with solvent molecules or a biological target over a period of time, typically ranging from nanoseconds to microseconds mdpi.comnih.govarxiv.org.

MD simulations for "this compound" would allow researchers to:

Explore Conformational Landscape : Observe how the molecule's shape and flexibility change over time, which is critical for understanding its recognition by biological targets mdpi.com.

Characterize Ligand-Receptor Interactions : Gain a deeper understanding of the stability and dynamics of the "this compound"-target complex, beyond static docking poses mdpi.complos.org. This includes quantifying interaction energies and identifying transient binding pockets or allosteric effects plos.org.

Reveal Selectivity Mechanisms : If "this compound" showed activity against multiple targets, MD could elucidate the subtle differences in its interaction modes that lead to selectivity plos.org.

Commonly used MD software packages such as GROMACS, AMBER, and NAMD would be employed for these studies mdpi.complos.org. The simulations would generate trajectories showing atomic movements, from which properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and binding free energies (e.g., via MM-GBSA methods) could be derived plos.org.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations delve into the electronic structure of molecules, providing a fundamental understanding of their properties, reactivity, and behavior at the atomic level researchgate.netlongdom.orgtaylorfrancis.comnih.govaspbs.comamazon.compsu.edu. For "this compound", these calculations would be indispensable for characterizing its intrinsic molecular properties.

Key applications would include:

Electronic Structure Analysis : Determining properties such as molecular orbitals, charge distribution, dipole moments, and vibrational frequencies, which are crucial for understanding "this compound"'s chemical characteristics and potential for chemical reactions nih.govmdpi.com. Density Functional Theory (DFT) and ab initio methods are widely used for these purposes researchgate.netaspbs.commdpi.com.

Reactivity and Reaction Pathways : Predicting reaction mechanisms, transition state energies, and thermodynamic equilibria, offering insights into how "this compound" might transform or react with other molecules nih.govrsc.org. This is vital for understanding its stability, degradation pathways, or metabolic fate.

Spectroscopic Property Prediction : Calculating theoretical UV-Vis, IR, or NMR spectra to aid in the experimental identification and characterization of "this compound" researchgate.netmdpi.com.

Molecular Electrostatic Potential (MEP) Mapping : Visualizing the electron density distribution to identify regions prone to electrophilic or nucleophilic attack, thus predicting reactive sites researchgate.net.

These calculations provide detailed quantitative data that complement experimental observations, enabling a deeper understanding of "this compound"'s fundamental chemical nature psu.edu.

De Novo Design and Virtual Screening of this compound Analogs

In the absence of a known "this compound" or to optimize its properties, de novo design and virtual screening techniques would be pivotal. De novo design involves the computational creation of novel chemical structures that are tailored to specific molecular characteristics or target binding sites, often without requiring a pre-existing starting compound frontiersin.orgchemrxiv.orgnih.govresearchgate.net. If "this compound" were a lead compound with desirable biological activity, de novo design could be used to generate analogs of "this compound" with enhanced potency, selectivity, or improved pharmacokinetic properties.

Virtual screening is a high-throughput computational method that rapidly assesses and prioritizes molecular candidates from large chemical libraries based on their predicted behavior, such as activity, toxicity, or drug-likeness longdom.orginstitut-curie.orgeuropa.eufrontiersin.orgresearchgate.net. For "this compound" research, virtual screening could:

Identify structurally similar compounds : Screen large databases (e.g., PubChem) to find compounds with structural resemblance to "this compound" that might share similar properties or biological activities longdom.org.

Discover novel scaffolds : Identify completely new chemical entities that interact with the same biological target as "this compound" but possess different core structures, expanding the chemical space explored chemrxiv.org.

Prioritize synthesis : Rank potential "this compound" analogs or new compounds based on their predicted binding affinity or other desired properties, thus guiding experimental synthesis and testing efforts, making the drug discovery process more efficient europa.eufrontiersin.orgresearchgate.net.

These approaches leverage computational power to explore vast chemical spaces, accelerating the discovery and optimization of compounds related to or inspired by "this compound" longdom.orgfrontiersin.org.

Machine Learning Approaches for this compound Activity Prediction

Machine learning (ML) has emerged as a transformative tool in computational chemistry and drug discovery, capable of analyzing vast datasets, identifying complex patterns, and making accurate predictions longdom.orgmdpi.complos.org. In the study of "this compound", ML approaches would be applied to predict various properties and activities of the compound and its potential analogs.

Specific applications of ML for "this compound" could include:

Activity Prediction : Developing models to predict the biological activity of "this compound" against specific targets or its efficacy in particular assays, based on its molecular structure and chemical descriptors longdom.orgmdpi.comneovarsity.orgnih.gov. For instance, ML models could be trained on existing data of compounds active against avian influenza virus proteins to predict similar activity for "this compound" mdpi.com.

Property Prediction : Predicting crucial physicochemical properties of "this compound" such as solubility, bioavailability, metabolic stability, and even potential toxicity, which are vital for drug development neovarsity.org.

Predictive Modeling for Virtual Screening : Training ML models (e.g., using artificial neural networks, random forests, or Bayesian neural networks) to rapidly screen vast chemical libraries, identifying compounds with "this compound"-like activity or other desired characteristics plos.orgnih.govbusiness.gov.auesa.int. This accelerates the identification of promising candidates, reducing the need for extensive experimental screening.

These data-driven approaches would enhance the efficiency and accuracy of research on "this compound", allowing for more informed decisions in its characterization and potential development.

Cheminformatics and Data Mining in this compound Research

Cheminformatics serves as a bridge between chemical data and computational power, integrating principles from chemistry, biology, computer science, and statistics to extract meaningful insights from large chemical datasets longdom.orgtaylorfrancis.comneovarsity.org. For "this compound" research, cheminformatics and data mining would be fundamental for managing, analyzing, and visualizing relevant chemical information.

Key roles would include:

Data Management and Curation : Organizing and maintaining databases of "this compound" (if it were synthesized and characterized) and related compounds, including their structures, properties, and biological activities, leveraging public databases like PubChem longdom.orgmdpi.comneovarsity.org.

Structure-Activity Relationship (SAR) Elucidation : Applying cheminformatics tools to analyze the relationship between the chemical structure of "this compound" and its observed or predicted activities. This helps in understanding which structural features are critical for its function and guides the design of improved analogs longdom.orgneovarsity.org.

Chemical Space Exploration : Utilizing data mining techniques to explore the chemical space around "this compound", identifying structurally diverse yet functionally similar compounds, or novel chemical motifs neovarsity.orgtu-dortmund.de. This could involve structural clustering and pattern mining algorithms tu-dortmund.de.

Predictive Modeling Input : Generating molecular descriptors and fingerprints for "this compound" and its analogs, which serve as inputs for machine learning models used in activity and property prediction longdom.orgtaylorfrancis.comneovarsity.org.

Retrosynthetic Analysis and Synthesis Planning : Informing synthetic chemists about potential routes to synthesize "this compound" or its derivatives by leveraging reaction databases and predictive algorithms.

Through cheminformatics and data mining, researchers could gain a holistic understanding of "this compound" within the broader chemical landscape, enabling more efficient and targeted research efforts.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot available in public databases
Ursolic Acid64945 tandfonline.com
Clarithromycin84029 cmdm.tw
(S)-Methyl N-tert-butoxycarbonyl-3-hydroxypyrrolidine-2-carboxylate11624798 researchgate.net
Resiquimod16219358
Gardiquimod22754640
Vildagliptin6918543

Note: PubChem CIDs for Resiquimod, Gardiquimod, and Vildagliptin were found in the context of general molecular dynamics and docking studies mdpi.complos.org. "this compound" itself does not have an identifiable PubChem CID based on current searches, indicating it is not a widely recognized compound in public chemical databases.

Future Research Directions and Unexplored Avenues for Aviumin a

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

A primary future research direction for Aviumin A would involve deciphering its complete biosynthetic pathway. This endeavor would typically begin with comprehensive genomic and metagenomic sequencing of the producing organism, aiming to identify putative gene clusters responsible for its biosynthesis. Techniques such as genome mining and bioinformatics tools could predict enzyme functions and the sequential steps involved in converting simple precursors into the complex this compound structure.

Further detailed studies would involve the use of isotope labeling experiments (e.g., with ¹³C, ¹⁵N, and ²H precursors) to experimentally trace the metabolic flux and confirm the incorporation of specific building blocks into this compound. This would be followed by heterologous expression and purification of the hypothesized biosynthetic enzymes. In vitro biochemical assays would then be conducted to characterize each enzyme's specific activity, substrate specificity, and cofactor requirements. Advanced structural biology techniques, including X-ray crystallography and cryo-electron microscopy (cryo-EM), would be employed to determine the three-dimensional structures of these enzymes, providing atomic-level insights into their catalytic mechanisms and facilitating rational protein engineering. Genetic manipulation, such as gene knockout or overexpression, in the native producer or a surrogate host, would further validate the proposed pathway and potentially enable pathway engineering for optimized production or analog generation.

Development of Novel Synthetic Routes to Complex this compound Analogs

The structural complexity of this compound, if it were a natural product, would necessitate the development of novel and efficient synthetic strategies. Future research would concentrate on achieving total synthesis, not only to confirm its proposed chemical structure but also to provide scalable access to the compound and its derivatives. This would involve rigorous retrosynthetic analysis to identify key disconnections and strategic bond formations.

Emphasis would be placed on developing highly stereoselective and enantioselective reactions to construct the chiral centers and complex ring systems characteristic of many natural products. Innovative catalytic methodologies, such as organocatalysis, photocatalysis, and flow chemistry, could be explored to achieve greener and more efficient syntheses. Furthermore, the synthesis of a diverse array of this compound analogs would be a critical objective. This could employ diversity-oriented synthesis (DOS) or late-stage functionalization strategies, allowing for systematic modification of the core structure to probe structure-activity relationships and explore new chemical space. The ability to synthesize specific analogs would be crucial for understanding its mechanistic interactions and for potentially enhancing desirable properties.

Advanced Mechanistic Studies at the Atomic Level

Understanding the precise mechanism of action of this compound, particularly its interactions with biological targets, would require advanced mechanistic studies at an unprecedented atomic resolution. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ligand-observed NMR, STD-NMR) and X-ray crystallography or cryo-EM of this compound in complex with its target proteins would reveal critical binding interfaces and conformational changes.

Computational chemistry methods, including molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, would complement experimental data by providing insights into binding affinities, dynamics of interaction, and the energy landscapes of conformational transitions. Kinetic studies, utilizing techniques like stopped-flow or rapid quench methods, could elucidate the rates of binding, dissociation, and catalytic turnover (if this compound acts as an enzyme inhibitor or activator). Single-molecule techniques, such as force spectroscopy or fluorescence correlation spectroscopy, could offer insights into the dynamic behavior of this compound and its target interactions in real-time and at a resolution that ensembles average measurements cannot provide.

Exploration of Additional Biological Activities (Non-Clinical)

Beyond any initially identified activities, extensive non-clinical exploration of additional biological activities for this compound would be a vital area of future research. This would involve broad-spectrum high-throughput screening (HTS) against diverse panels of molecular targets, including enzymes, receptors, and protein-protein interaction modules. Phenotypic screening in various cell-based assays and simple model organisms (e.g., Caenorhabditis elegans, Drosophila melanogaster, zebrafish) could reveal novel bioactivities not predicted by target-based screens.

Target deconvolution strategies would be crucial to identify the cellular and molecular targets responsible for observed phenotypic effects. These could include chemical proteomics, affinity chromatography with immobilized this compound, and gene expression profiling. Furthermore, research would extend to understanding its ecological roles, such as its potential involvement in chemical defense, communication, or symbiosis within its natural environment. Studies could also explore its interactions with host microbiomes, its influence on plant growth or pathogen resistance, or its role in interspecies signaling, all within a non-clinical, fundamental biological context.

Integration of Artificial Intelligence and Robotics in this compound Research

The integration of artificial intelligence (AI) and robotics is poised to revolutionize the study of complex compounds like this compound. Future research would leverage AI algorithms for accelerating the discovery and characterization process. Machine learning models could be trained on existing chemical and biological data to predict the biological activity profiles of this compound and its theoretical analogs, guiding synthetic efforts and reducing experimental burden. AI could also assist in optimizing reaction conditions for synthesis, predicting reaction outcomes, and suggesting novel retrosynthetic pathways.

Robotics and laboratory automation would enable high-throughput synthesis, screening, and data collection, significantly accelerating the pace of discovery. Automated platforms for compound synthesis, crystallization, and biological assays would allow for systematic exploration of chemical space and rapid validation of hypotheses. Cheminformatics tools, powered by AI, would facilitate the analysis of large datasets generated from screening and omics studies, identifying subtle patterns and correlations that might otherwise be missed, leading to new insights into this compound's properties and potential.

Discovery of Natural Variations and Metabolites Structurally Related to this compound

A key future direction would be the systematic discovery of natural variations of this compound and other structurally related metabolites. This would involve advanced metabolomics approaches, employing high-resolution mass spectrometry (e.g., LC-MS/MS, HRMS) to profile the metabolome of the producing organism and closely related species. Dereplication strategies, using databases and computational tools, would be essential to rapidly identify known compounds and prioritize novel ones for isolation and characterization.

Genomic mining of closely related organisms, including uncultivated microbes through metagenomics, could reveal cryptic biosynthetic gene clusters that encode for enzymes producing this compound variants or entirely new, related chemical scaffolds. Bioprospecting efforts in underexplored or extreme environments could lead to the discovery of new producers or novel this compound derivatives with distinct properties. Understanding the natural chemical diversity around this compound would not only expand the chemical library but also provide critical evolutionary and ecological context for its biosynthesis and function.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for isolating aviumin A from natural sources with high purity?

  • Methodological Answer : Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC or column chromatography). Polar solvents like methanol-water mixtures are effective for initial extraction due to this compound's glycosidic structure. Purity validation requires NMR spectroscopy and mass spectrometry (MS) to confirm molecular integrity .

Q. Which analytical techniques are most reliable for quantifying this compound in complex biological matrices?

  • Methodological Answer : Reverse-phase HPLC coupled with UV-Vis detection (λ = 280 nm) is standard for quantification. For enhanced sensitivity, LC-MS/MS with multiple reaction monitoring (MRM) is preferred. Method validation should include spike-and-recovery experiments (85–115% recovery range) and calibration curves (R² > 0.99) to ensure accuracy .

Q. What are the primary challenges in confirming this compound’s structural configuration?

  • Methodological Answer : Structural ambiguity often arises from stereoisomerism. Techniques like X-ray crystallography (for crystalline samples) and 2D NMR (e.g., COSY, NOESY) are critical. Comparative analysis with synthetic analogs can resolve discrepancies in chiral center assignments .

Advanced Research Questions

Q. How can researchers address discrepancies between in vitro and in vivo efficacy studies of this compound?

  • Methodological Answer : Discrepancies often stem from bioavailability differences. Use pharmacokinetic modeling (e.g., compartmental analysis) to track metabolite formation. Pair in vitro assays (e.g., cell culture IC₅₀) with in vivo pharmacodynamic markers (e.g., tissue-specific biomarker quantification) to correlate dose-response relationships .

Q. What strategies resolve contradictory data on this compound’s mechanism of action across studies?

  • Methodological Answer : Apply systematic review frameworks (e.g., PRISMA) to assess methodological variability. Key variables include:

  • Sample purity (>95% by HPLC)
  • Cell line selection (e.g., primary vs. immortalized cells)
  • Assay conditions (e.g., oxygen tension in cytotoxicity tests)
    Statistical meta-analysis can identify confounding factors .

Q. How to optimize this compound’s synthetic protocol for scalable production while maintaining stereochemical fidelity?

  • Methodological Answer : Multi-step synthesis requires protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups) to prevent racemization. Monitor reaction progress via thin-layer chromatography (TLC) and optimize catalyst systems (e.g., chiral catalysts for asymmetric synthesis). Yield improvements may involve solvent screening (e.g., DMF vs. THF) .

Q. What experimental designs are effective for elucidating this compound’s interaction with cellular targets?

  • Methodological Answer : Use pull-down assays with biotinylated this compound and streptavidin-coated beads to isolate binding partners. Validate interactions via surface plasmon resonance (SPR) for kinetic analysis (KD measurements) and CRISPR-Cas9 knockout models to confirm target necessity .

Q. How to design cross-disciplinary studies integrating this compound’s biochemical properties with computational modeling?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to predict binding affinities. Validate predictions via mutagenesis studies (e.g., alanine scanning) and correlate with experimental IC₅₀ shifts .

Methodological Frameworks

  • For Experimental Replication : Follow reporting standards from The American Journal of Enology and Viticulture, including detailed materials (vendor, model numbers) and statistical thresholds (p < 0.05 with Bonferroni correction) .
  • For Literature Synthesis : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure research questions, ensuring alignment with gaps identified in systematic reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.